molecular formula C6H8ClN5O2S B6594684 Clothianidin-d3 CAS No. 1262776-24-8

Clothianidin-d3

Cat. No. B6594684
CAS RN: 1262776-24-8
M. Wt: 252.70 g/mol
InChI Key: PGOOBECODWQEAB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Clothianidin-d3 is similar to that of Clothianidin . The difference lies in the replacement of three hydrogen atoms by deuterium .


Chemical Reactions Analysis

Clothianidin-d3, like other neonicotinoids, was developed to replace nicotine, which is an effective insecticide but degrades too rapidly to be practical for large-scale use . The exact chemical reactions involving Clothianidin-d3 are not extensively documented in the available literature.


Physical And Chemical Properties Analysis

Clothianidin-d3 is a solid, powder-like substance . It has a relative density of 1.61 g/mL . More detailed physical and chemical properties are not extensively documented in the available literature.

Scientific Research Applications

Analytical Standard

Clothianidin-d3 is used as an analytical standard in scientific research . It is used in various techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are essential for the analysis and quantification of chemical substances .

Environmental Research

Clothianidin-d3 is used in environmental research, particularly in the study of nanopesticides . Researchers investigate the environmental fate of nanopesticides, including their durability, sorption, and photodegradation . For instance, studies have shown that nanoformulations of Clothianidin-d3 can increase its sorption to soil by up to 51% compared to its unformulated state .

Pesticide Research

Clothianidin-d3 is used in pesticide research. It is a neonicotinoid, a class of neuro-active insecticides. Researchers use Clothianidin-d3 to understand the behavior and impact of these pesticides in the environment .

Agricultural Applications

In agriculture, Clothianidin-d3 is used in the development of nano-enabled agrochemicals . These nanoformulations can potentially make agrochemicals more environmentally friendly and reduce their impact on human health .

Food Safety Testing

Clothianidin-d3 is used in food safety testing. For example, it can be used to quantify the presence of neonicotinoids in honey . This is important for ensuring the safety and quality of food products.

Development of New Products

Clothianidin-d3 is used in the development and evaluation of new nano-enabled agrochemicals . It helps in benchmarking the performance of new products against existing ones, supporting an objective assessment of new environmental risks and benefits .

Mechanism of Action

Target of Action

Clothianidin-d3, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. When Clothianidin-d3 binds to these receptors, it disrupts normal nerve function, leading to paralysis and eventually death of the insect .

Mode of Action

Clothianidin-d3 acts as an agonist of the nAChR, meaning it binds to these receptors and triggers a response, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to an overstimulation of the nervous system, causing rapid knockdown of the insect This leads to a continuous stimulation of the nerves, resulting in the insect’s paralysis and death .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the nachrs, disrupting the transmission of nerve impulses . This disruption affects various physiological processes in the insect, leading to its paralysis and death .

Pharmacokinetics

It is known that clothianidin-d3, like other neonicotinoids, is systemic, meaning it can be absorbed and transported within the plant to all parts, including pollen and nectar . This property makes Clothianidin-d3 effective against sucking and chewing insects .

Result of Action

The primary result of Clothianidin-d3’s action is the rapid knockdown of the insect, leading to its paralysis and eventual death . At the cellular level, Clothianidin-d3 disrupts normal nerve function by overstimulating the nAChRs, leading to a continuous firing of nerve impulses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clothianidin-d3. For instance, temperature can affect the toxicity of Clothianidin-d3, with higher temperatures potentially increasing its toxicity . Soil moisture content can also influence the availability and uptake of Clothianidin-d3 by plants . .

Safety and Hazards

Clothianidin-d3 is classified as having acute toxicity when ingested or comes into contact with skin . It is also considered very toxic to aquatic life with long-lasting effects . Safety measures include avoiding inhalation, contact with eyes and skin, and avoiding dust and aerosol formation .

Future Directions

Future research should focus on understanding the environmental impact of Clothianidin-d3, especially its effects on non-target organisms such as bees . Studies are also needed to understand the biodegradation and biotransformation of Clothianidin-d3 . Furthermore, the development of green protocols such as bioremediation to reduce or eliminate Clothianidin-d3 contamination from the environment is a promising future direction .

properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOOBECODWQEAB-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746817
Record name N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine

CAS RN

1262776-24-8
Record name N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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